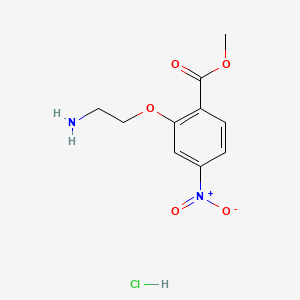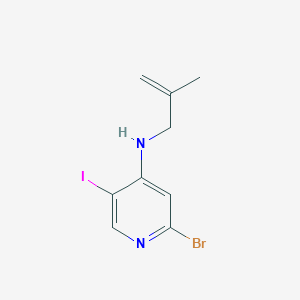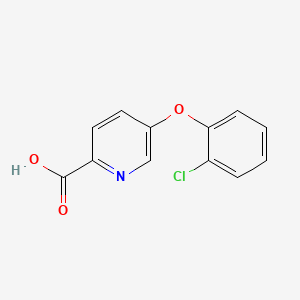
Picolinic acid, 5-(o-chlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picolinic acid, 5-(o-chlorophenoxy)-: is an organic compound that belongs to the class of picolinic acids. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position and an o-chlorophenoxy group at the 5-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(o-chlorophenoxy)- typically involves the reaction of picolinic acid with o-chlorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group in o-chlorophenol with the carboxyl group in picolinic acid.
Industrial Production Methods: Industrial production of picolinic acid, 5-(o-chlorophenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Picolinic acid, 5-(o-chlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Picolinic acid, 5-(o-chlorophenoxy)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also employed in organic synthesis as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in metal ion chelation and its effects on various biological processes. It has been investigated for its ability to modulate enzyme activity and its potential as a therapeutic agent.
Medicine: Picolinic acid, 5-(o-chlorophenoxy)- has shown promise in medicinal chemistry for its potential antiviral and antimicrobial properties. It is being explored as a candidate for the development of new drugs targeting viral infections and bacterial diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of picolinic acid, 5-(o-chlorophenoxy)- involves its ability to chelate metal ions, which can influence various biochemical pathways. The compound binds to metal ions such as zinc and iron, altering their availability and activity in biological systems. This chelation can affect enzyme function, gene expression, and cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness: Picolinic acid, 5-(o-chlorophenoxy)- is unique due to the presence of the o-chlorophenoxy group, which imparts distinct chemical and biological properties. This structural modification enhances its ability to interact with metal ions and biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
72133-38-1 |
|---|---|
Molekularformel |
C12H8ClNO3 |
Molekulargewicht |
249.65 g/mol |
IUPAC-Name |
5-(2-chlorophenoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-1-2-4-11(9)17-8-5-6-10(12(15)16)14-7-8/h1-7H,(H,15,16) |
InChI-Schlüssel |
CHBNFEFUVKGTPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=CN=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)
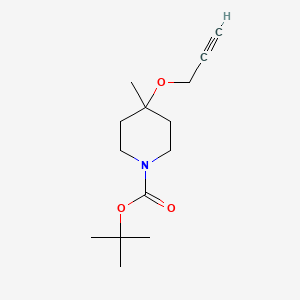
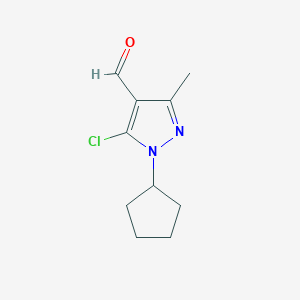
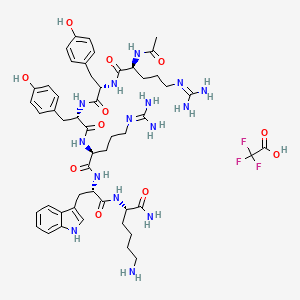
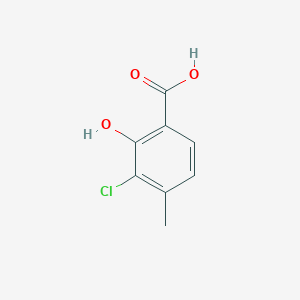
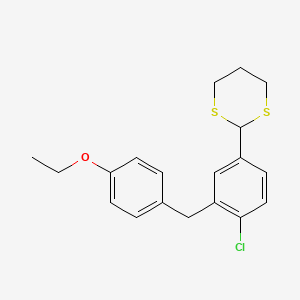
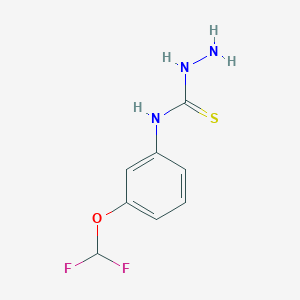
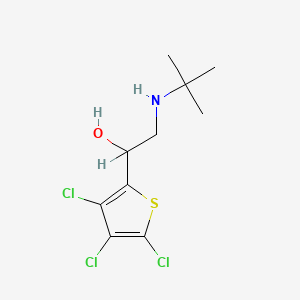
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)
